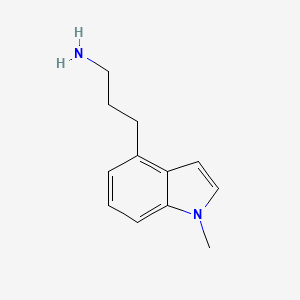
4-Methyl-2-(piperidin-2-yl)hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(piperidin-2-yl)hexan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . The compound this compound has a molecular formula of C12H26N2 and a molecular weight of 198.35 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-2-yl)hexan-1-amine can be achieved through various synthetic routes. One common method involves the reductive amination of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone (TAA) in the presence of hydrogen and a platinum catalyst (5% Pt/C) in a micro fixed-bed reactor . The reaction conditions include a reaction temperature of 70°C, a reaction pressure of 2 MPa, and a reaction time of 12 minutes. This method yields the target compound with high purity and efficiency .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and scalability. The continuous-flow process allows for enhanced mass transfer and improved reaction rates compared to batch processes. The optimum conditions for the continuous-flow reaction include a molar ratio of TAA to 1,6-hexanediamine of 2.1:1, a reaction temperature of 70°C, and a reaction pressure of 2 MPa . This method enables the production of this compound on a gram-scale with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(piperidin-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(piperidin-2-yl)hexan-1-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(piperidin-2-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(piperidin-4-yl)hexan-1-amine: This compound has a similar structure but differs in the position of the piperidine ring substitution.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA): This compound is used in the production of hindered amine light stabilizers and has similar synthetic routes.
Uniqueness
4-Methyl-2-(piperidin-2-yl)hexan-1-amine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various scientific research and industrial applications .
Eigenschaften
Molekularformel |
C12H26N2 |
|---|---|
Molekulargewicht |
198.35 g/mol |
IUPAC-Name |
4-methyl-2-piperidin-2-ylhexan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-3-10(2)8-11(9-13)12-6-4-5-7-14-12/h10-12,14H,3-9,13H2,1-2H3 |
InChI-Schlüssel |
XPBPZMFLTQXTQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(CN)C1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


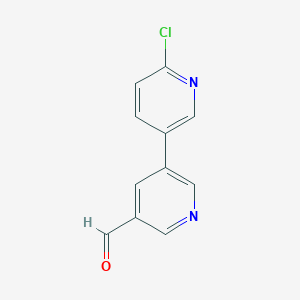
![N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B13172565.png)
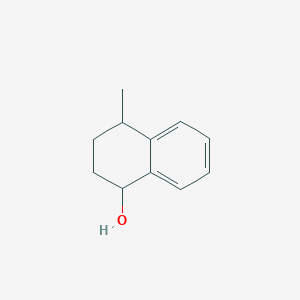
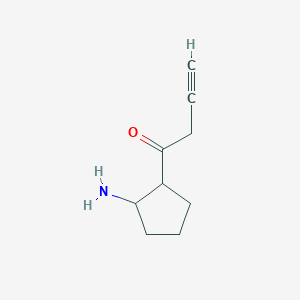
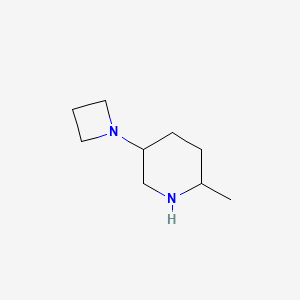
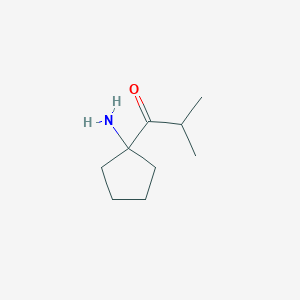
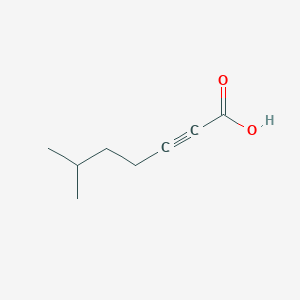
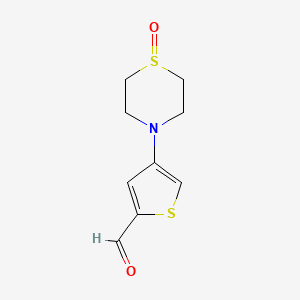
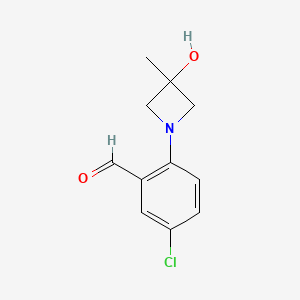
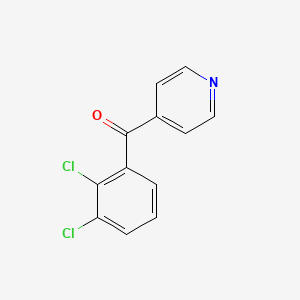


![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
